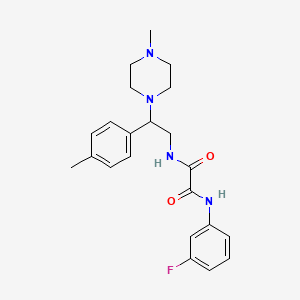
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and functional groups that can provide insight into the analysis of the compound . For instance, the presence of a 4-methylpiperazinyl group is discussed in the context of phosphoric triamides in the second paper, which could suggest similar synthetic routes or chemical behaviors in the compound of interest .
Synthesis Analysis
The synthesis of compounds with complex structures such as the one described often involves multi-step reactions, starting from simpler precursors. While the exact synthesis of "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" is not detailed in the provided papers, the synthesis of related phosphoric triamides containing a 4-methylpiperazinyl group is described in the second paper. This involves characterizations by NMR, IR, Mass spectroscopy, and elemental analysis . These techniques are likely applicable to the synthesis analysis of the compound , ensuring the correct structure and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using spectroscopic methods and quantum chemical calculations, as mentioned in the second paper. For the compound of interest, similar methods such as NMR, IR, and Mass spectroscopy would be used to determine its structure. Quantum chemical calculations, like those performed in the second paper using HF and B3LYP methods with the 6-31+G** basis set, would provide theoretical confirmation of the molecular structure .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall molecular structure. The first paper discusses a fluorogenic reagent for the analysis of primary amines, which suggests that the compound , with its piperazinyl group, might also interact with primary amines or be used in similar detection methods . The stability of the fluorescent derivatives in both acidic and basic solutions, as mentioned in the first paper, could also be relevant for the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its functional groups and molecular interactions. The first paper indicates that the fluorogenic reagent it discusses is hydrophobic and can be analyzed in reversed-phase HPLC . This suggests that "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" may also exhibit hydrophobic properties due to the presence of aromatic rings and a piperazinyl group. Additionally, the nuclear quadrupole coupling constants (NQCCs) discussed in the second paper for various atoms in phosphoric triamides could provide a basis for predicting similar properties in the compound of interest .
Applications De Recherche Scientifique
1. Crystal Structure and Chemical Analysis
Research by Ozbey, Kuş, and Göker (2001) focused on the crystal structure and chemical analysis of a related compound, highlighting the importance of structural determination in understanding the properties and potential applications of such complex molecules (Ozbey, Kuş, & Göker, 2001).
2. Antimicrobial and Antifungal Applications
Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating its potential in creating derivatives with antimicrobial properties (Mamedov et al., 2016).
3. Antitumor Activity
Ding et al. (2016) synthesized novel 1,2,4-triazole Schiff bases containing a similar piperazine group and evaluated their antitumor activity, indicating the potential use of these compounds in cancer research (Ding et al., 2016).
4. Neurological Studies
Research by Piccoli et al. (2012) on compounds with similar structural elements explored the role of Orexin-1 Receptor in compulsive food consumption, contributing to the understanding of neurological mechanisms and potential therapeutic applications (Piccoli et al., 2012).
5. Antimicrobial Synthesis and Evaluation
Sheu et al. (2003) synthesized and evaluated certain fluoroquinolone derivatives, including compounds structurally similar to N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, for their antimicrobial activities, contributing to infectious disease research (Sheu et al., 2003).
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-6-8-17(9-7-16)20(27-12-10-26(2)11-13-27)15-24-21(28)22(29)25-19-5-3-4-18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIGNPOBNKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

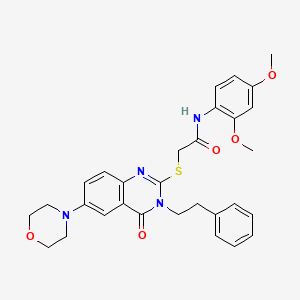
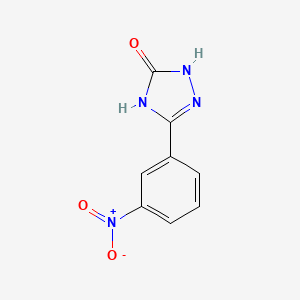
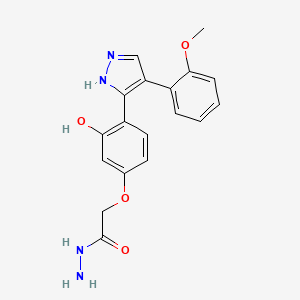
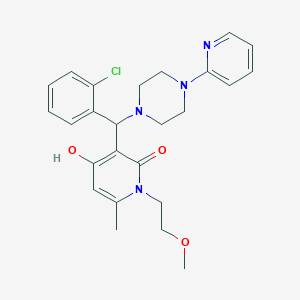

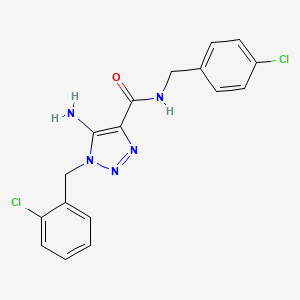
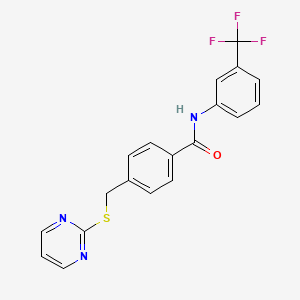
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)
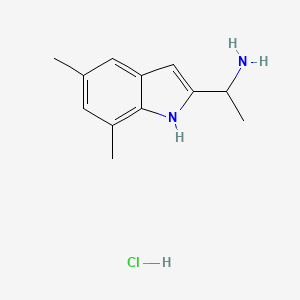
![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)